Isoquinolin-5-ylmethanamine
Overview
Description
Isoquinolin-5-ylmethanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-5-ylmethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst, followed by a copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly employed in large-scale production . Additionally, catalyst-free processes in water have been explored to provide environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinolin-5-carboxylic acid under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions involving halogenated isoquinolines can lead to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated isoquinolines react with nucleophiles under basic or acidic conditions to yield substituted products.
Major Products Formed:
Oxidation: Isoquinolin-5-carboxylic acid.
Reduction: this compound derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinolin-5-ylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals targeting neurological and psychiatric disorders.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. It acts as an agonist of the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. The compound’s effects are mediated through the activation of serotonin receptors, leading to downstream signaling pathways that influence various physiological processes .
Comparison with Similar Compounds
Isoquinoline: A parent compound of isoquinolin-5-ylmethanamine, used in the synthesis of various derivatives.
Quinoline: Structurally related to isoquinoline, with applications in medicinal chemistry and industrial processes.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist sets it apart from other isoquinoline derivatives, making it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
isoquinolin-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCFKLGMRFTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475911 | |
Record name | 1-(Isoquinolin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-58-3 | |
Record name | 1-(Isoquinolin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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